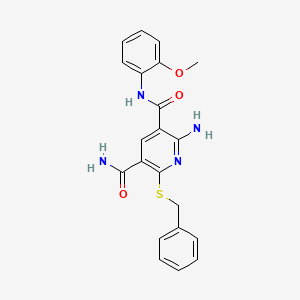![molecular formula C16H15Cl2NO4S B3530162 N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530162.png)
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a potent and selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine acts as a selective agonist for the mGluR2 receptor subtype. This receptor is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR2 receptors leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of neurotransmitter release is thought to underlie the therapeutic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease glutamate release in the brain, which may contribute to its therapeutic effects. N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This increase in BDNF expression may contribute to the antidepressant and anxiolytic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for the mGluR2 receptor subtype. This selectivity allows for more precise targeting of this receptor and may reduce the risk of off-target effects. However, one of the limitations of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine. One area of interest is the potential therapeutic applications of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine and to develop more effective treatment strategies. Another area of interest is the development of more potent and selective mGluR2 agonists, which may have improved therapeutic efficacy and reduced side effects. Finally, there is interest in exploring the potential use of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine as a tool for studying the role of mGluR2 receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-11-2-6-14(7-3-11)24(22,23)19(10-16(20)21)9-12-4-5-13(17)8-15(12)18/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSAQOCGYMFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B3530087.png)
![1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)
![4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3530108.png)
![N-(4-bromobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530116.png)
![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B3530124.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3530137.png)
![7,7-dimethyl-1-[2-(4-morpholinyl)ethyl]-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B3530143.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530170.png)

![1'-{[4-(diphenylmethyl)-1-piperazinyl]methyl}spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530184.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-chlorobenzyl)-1,2,4-oxadiazole](/img/structure/B3530186.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B3530189.png)
![methyl 3-amino-4-(3-fluorophenyl)-6-methyl-5-{[(2-methylphenyl)amino]carbonyl}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3530197.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3530200.png)